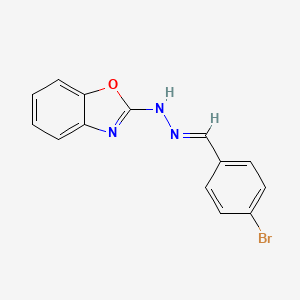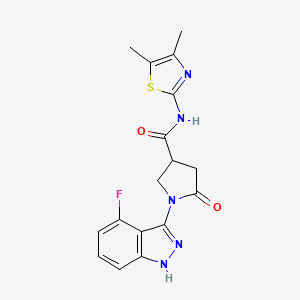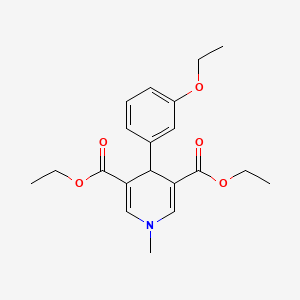
4-Bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone: is an organic compound that belongs to the class of hydrazones It is derived from 4-bromobenzaldehyde and 1,3-benzoxazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone typically involves the condensation reaction between 4-bromobenzaldehyde and 1,3-benzoxazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The bromine atom in the benzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Corresponding amines.
Substitution: Substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 4-bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone serves as an intermediate for the preparation of more complex molecules. It is used in the synthesis of heterocyclic compounds and as a building block for various organic transformations.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals, where the hydrazone linkage plays a crucial role in biological activity.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design of drugs targeting specific enzymes or receptors, leveraging its unique structural features.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone involves its interaction with molecular targets through the hydrazone linkage. This linkage can form stable complexes with metal ions, which can be exploited in catalysis and material science. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Bromobenzaldehyde: A precursor in the synthesis of 4-bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone.
1,3-Benzoxazole: Another precursor that contributes to the heterocyclic structure of the compound.
Hydrazones: A class of compounds with similar hydrazone linkages, used in various chemical and biological applications.
Uniqueness: this compound is unique due to the presence of both the bromobenzaldehyde and benzoxazole moieties. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H10BrN3O |
|---|---|
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
N-[(E)-(4-bromophenyl)methylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H10BrN3O/c15-11-7-5-10(6-8-11)9-16-18-14-17-12-3-1-2-4-13(12)19-14/h1-9H,(H,17,18)/b16-9+ |
Clé InChI |
WDXXKZQGXPUKCW-CXUHLZMHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(O2)N/N=C/C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)NN=CC3=CC=C(C=C3)Br |
Solubilité |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-chlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14966855.png)
![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B14966865.png)
![7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14966878.png)

![3-Hydroxy-1-(4-methylphenyl)-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium](/img/structure/B14966894.png)
![1-[4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide](/img/structure/B14966896.png)
![1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966909.png)
![N-[2-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B14966910.png)
![N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14966913.png)
![7-(1-Benzofuran-2-YL)-2-(furan-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B14966927.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966941.png)
![6-allyl-N-(3-chloro-2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14966956.png)
![6-ethyl-N-(4-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14966957.png)
